

DSPE-PEG1000-YIGSR: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	DSPE-PEG1000-YIGSR	
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An In-depth Technical Guide on the Chemical Properties, Synthesis, and Biological Activity of DSPE-PEG1000-YIGSR

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)1000]-Tyr-lle-Gly-Ser-Arg (**DSPE-PEG1000-YIGSR**), a functionalized lipid conjugate with significant potential in targeted drug delivery and tissue engineering. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical properties, a step-by-step synthesis protocol, and an exploration of its biological activity and associated signaling pathways.

Chemical Properties

DSPE-PEG1000-YIGSR is a complex molecule comprising a phospholipid (DSPE), a polyethylene glycol (PEG) linker, and the biologically active peptide YIGSR. This amphiphilic structure allows for its incorporation into lipid-based nanoparticles, such as liposomes, providing a "stealth" characteristic due to the hydrophilic PEG chain and a targeting function via the YIGSR peptide.

Quantitative Data



The following table summarizes the key chemical properties of **DSPE-PEG1000-YIGSR** and its constituent components.

Property	Value	Source/Method
DSPE-PEG1000-YIGSR		
Average Molecular Weight	~2344 g/mol	Calculated
Purity	>95%	[1]
Appearance	White to off-white solid/powder	[1]
Solubility	Soluble in organic solvents (e.g., chloroform, DMF, hot water >10 mg/mL)	[1]
Storage	-20°C	[1]
DSPE		
Molecular Weight	~749.07 g/mol	Calculated
PEG1000		
Average Molecular Weight	~1000 g/mol	-
YIGSR Peptide		
Molecular Formula	C26H42N8O8	
Molecular Weight	594.66 g/mol	[2]
Precursor Examples		
DSPE-mPEG-1000 CAS	474922-77-5	[3]
DSPE-PEG(1000) COOH CAS	1403744-37-5	

Note: The average molecular weight of **DSPE-PEG1000-YIGSR** is an estimation based on the sum of its components. A specific CAS number for the final conjugate is not publicly available.

Synthesis of DSPE-PEG1000-YIGSR



The synthesis of **DSPE-PEG1000-YIGSR** typically involves the conjugation of the YIGSR peptide to a reactive derivative of DSPE-PEG1000. A common and efficient method utilizes N-Hydroxysuccinimide (NHS) ester chemistry to form a stable amide bond between the PEG linker and the peptide.

Synthesis Workflow



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A schematic overview of the synthesis of **DSPE-PEG1000-YIGSR**.

Experimental Protocol: Synthesis via NHS Ester Chemistry

This protocol outlines a general procedure for the synthesis of **DSPE-PEG1000-YIGSR**.

Materials:

- DSPE-PEG1000-COOH (Carboxylic acid-terminated)
- YIGSR peptide (with a free amine group, e.g., at the N-terminus or on a lysine side chain)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or a similar aprotic solvent
- Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)



- Dialysis membrane (e.g., 1 kDa MWCO)
- Deionized water

Procedure:

- Activation of DSPE-PEG1000-COOH:
 - Dissolve DSPE-PEG1000-COOH, EDC, and NHS in anhydrous DMF in a molar ratio of 1:1.5:1.5.
 - Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the DSPE-PEG1000-NHS ester.
- Conjugation to YIGSR Peptide:
 - Dissolve the YIGSR peptide in the reaction buffer (e.g., PBS, pH 7.4).
 - Add the activated DSPE-PEG1000-NHS solution dropwise to the peptide solution while stirring. A molar excess of the DSPE-PEG1000-NHS (e.g., 1.5 to 2-fold) is typically used to ensure complete reaction with the peptide.
 - Allow the reaction to proceed overnight at room temperature with continuous stirring.

Purification:

- Transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off (e.g., 1 kDa).
- Dialyze against deionized water for 48 hours, with several changes of water, to remove unreacted starting materials, EDC, NHS, and byproducts.
- Freeze the purified solution and lyophilize to obtain the final DSPE-PEG1000-YIGSR product as a white powder.

Biological Activity and Signaling Pathway

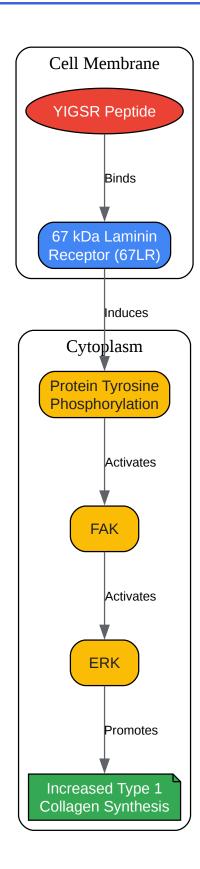


The YIGSR peptide is a sequence derived from the β1 chain of laminin, a major component of the basement membrane. It is known to interact with the 67 kDa laminin receptor (67LR), initiating intracellular signaling cascades that influence cell adhesion, migration, and differentiation.

YIGSR-Mediated Signaling Pathway

Binding of YIGSR to the 67LR can trigger the phosphorylation of several intracellular proteins, including Focal Adhesion Kinase (FAK) and extracellular signal-regulated kinase (ERK). This signaling cascade has been shown to upregulate the synthesis of type 1 collagen in dermal fibroblasts.





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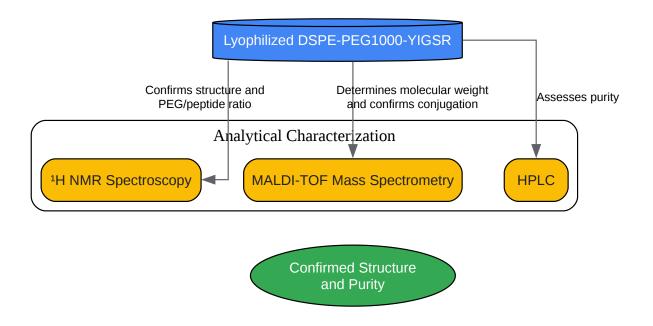
Signaling cascade initiated by YIGSR binding to the 67LR.



Experimental Protocols for Characterization

The successful synthesis and purity of **DSPE-PEG1000-YIGSR** should be confirmed using various analytical techniques.

Characterization Workflow



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Workflow for the analytical characterization of **DSPE-PEG1000-YIGSR**.

Protocol: ¹H NMR Spectroscopy

Objective: To confirm the covalent attachment of the YIGSR peptide to the DSPE-PEG1000 and to estimate the degree of conjugation.

Sample Preparation:

- Dissolve 5-10 mg of the lyophilized **DSPE-PEG1000-YIGSR** in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
- Transfer the solution to an NMR tube.

Data Acquisition:



- Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
- Key signals to observe include:
 - A large, characteristic peak around 3.6 ppm corresponding to the repeating ethylene glycol units (-CH₂-CH₂-O-) of the PEG chain.
 - Characteristic peaks in the aromatic region (around 6.8-7.2 ppm) from the tyrosine residue of the YIGSR peptide.
 - Aliphatic proton signals from the DSPE lipid tails.
- The presence of both the strong PEG signal and the aromatic signals from the peptide confirms the conjugation. The ratio of the integrals of these peaks can be used to estimate the conjugation efficiency.[4][5]

Protocol: MALDI-TOF Mass Spectrometry

Objective: To determine the molecular weight of the **DSPE-PEG1000-YIGSR** conjugate and confirm the successful ligation of the peptide.

Sample Preparation:

- Prepare a stock solution of the DSPE-PEG1000-YIGSR in a suitable solvent (e.g., water/acetonitrile mixture).
- Prepare a saturated solution of a suitable matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) in a similar solvent system, often with the addition of a small amount of trifluoroacetic acid (TFA).
- Mix the sample solution and the matrix solution in a 1:1 ratio on the MALDI target plate.
- Allow the spot to air dry completely.

Data Acquisition:

Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.



- The resulting spectrum should show a distribution of peaks corresponding to the polydispersity of the PEG chain.
- A successful conjugation is confirmed by a mass shift corresponding to the molecular weight of the YIGSR peptide compared to the mass of the starting DSPE-PEG1000-NHS material.
 [6][7]

This technical guide provides a foundational understanding of **DSPE-PEG1000-YIGSR** for its application in advanced drug delivery and biomedical research. For specific applications, further optimization of the synthesis and detailed characterization will be necessary.

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